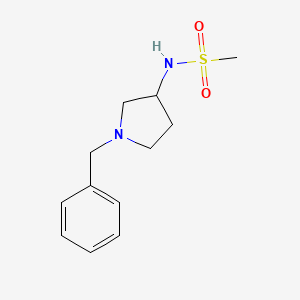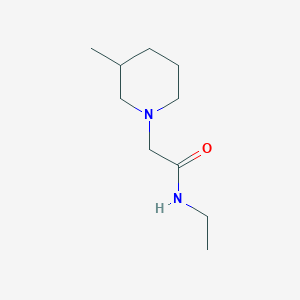![molecular formula C12H16N2O3 B7566208 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2002 by researchers at the University of Bristol, UK. MMPEP has been extensively studied in recent years due to its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
作用機序
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a key role in regulating synaptic plasticity, learning, and memory. By blocking mGluR5, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one reduces the excitability of neurons and modulates neurotransmitter release, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to have a number of biochemical and physiological effects in preclinical models. It reduces the release of glutamate, a key neurotransmitter involved in various neurological disorders. It also reduces the activation of microglia, the immune cells in the brain that are involved in neuroinflammation. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors in the brain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of these disorders. Another area of interest is its potential use in the treatment of pain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce pain sensitivity in animal models of chronic pain. Finally, there is interest in developing more potent and selective mGluR5 antagonists based on the structure of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. These compounds could have even greater therapeutic potential for various neurological disorders.
合成法
The synthesis of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloronicotinic acid with 2-methylmorpholine to form the corresponding amide. This intermediate is then treated with acetic anhydride to afford 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one in high yield and purity. The overall synthesis is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been extensively studied in preclinical models of various neurological disorders. In Parkinson's disease, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve motor function and reduce neuroinflammation in animal models. In schizophrenia, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to attenuate the behavioral and neurochemical effects of psychostimulants. In addiction, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. These findings suggest that 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one could be a promising therapeutic agent for these disorders.
特性
IUPAC Name |
1-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-10-8-14(6-7-17-10)12(16)9-13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRFSHPKOMAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)